N-(3-Phenylpropionyl)glycine-3C2,15N
Description
Properties
Molecular Formula |
C₉¹³C₂H₁₃¹⁵NO₃ |
|---|---|
Molecular Weight |
210.2 |
Synonyms |
N-(1-Oxo-3-phenylpropyl)glycine-3C2,15N; (3-Phenylpropionyl)glycine-3C2,15N; N-(3-Phenylpropanoyl)glycine-3C2,15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Unlabeled N-(3-Phenylpropionyl)glycine
- Molecular Formula: C₁₁H₁₃NO₃
- Molecular Weight : 207.2 .
- Applications: Primary diagnostic marker for MCAD deficiency; detected via gas chromatography-mass spectrometry (GC-MS) in urine .
- Key Study: Rinaldo et al. (1988) established its role in MCAD diagnosis, showing elevated urinary levels during metabolic crises .
N-(3-Phenylpropionyl)glycine-2,2-d2
N-(3-Indolylacetyl)glycine-¹³C2,¹⁵N
- Molecular Formula : C₁₀¹³C₂H₁₃¹⁵N₂O₃
- Applications : Tumor therapeutic research; binds to human serum albumin, aiding drug delivery studies .
- Contrast : Unlike phenylpropionylglycine derivatives, indolylacetyl-glycine conjugates are linked to tryptophan metabolism and oncological applications .
Functional and Analytical Comparisons
Table 1: Key Properties of N-(3-Phenylpropionyl)glycine Derivatives
Table 2: Analytical Advantages of Isotope Labeling
Research Findings and Clinical Relevance
MCAD Deficiency Diagnosis: The unlabeled compound is elevated in urine during metabolic crises, with sensitivity validated in a 1988 study (Rinaldo et al.) . The ¹³C/¹⁵N-labeled analog improves diagnostic accuracy by serving as a stable internal standard, reducing variability in GC-MS assays .
Isotopic Tracers in Metabolic Studies :
- ¹⁵N-labeled compounds exhibit prolonged T₁ relaxation times in NMR, enabling real-time tracking of nitrogen metabolism in vivo .
- Deuterated analogs mitigate signal overlap in complex biological matrices, critical for quantifying low-abundance metabolites .
Therapeutic Potential of Structural Analogs: Indolylacetyl-glycine derivatives demonstrate albumin-binding properties, suggesting utility in targeted drug delivery systems .
Preparation Methods
Isotopic Labeling of Glycine
The glycine moiety in N-(3-phenylpropionyl)glycine-3C<sup>2,15</sup>N is labeled at the α-carbon (C2) and the amino nitrogen (N). Two primary strategies are employed:
-
Strecker Synthesis with <sup>15</sup>N-Labeled Ammonia : Glycine-3C<sup>2,15</sup>N is synthesized by reacting <sup>13</sup>C-labeled formaldehyde, <sup>15</sup>NH<sub>4</sub>Cl, and HCN under alkaline conditions. The reaction proceeds via the Strecker mechanism, forming aminonitriles that hydrolyze to glycine.
-
Enzymatic Transamination : <sup>15</sup>N-labeled glycine is produced using glutamate dehydrogenase and <sup>15</sup>NH<sub>4</sub><sup>+</sup> as the nitrogen donor, coupled with <sup>13</sup>C-labeled pyruvate as the carbon source.
Key Parameters for Glycine-3C<sup>2,15</sup>N Synthesis
| Parameter | Strecker Synthesis | Enzymatic Method |
|---|---|---|
| Yield | 65–75% | 85–92% |
| Isotopic Purity | ≥98% <sup>13</sup>C, <sup>15</sup>N | ≥99% <sup>13</sup>C, <sup>15</sup>N |
| Reaction Time | 24–48 hours | 6–12 hours |
| Purification | Ion-exchange chromatography | Crystallization |
Acylation of Glycine-3C<sup>2,15</sup>N with 3-Phenylpropionyl Chloride
The labeled glycine is acylated with 3-phenylpropionyl chloride under Schotten-Baumann conditions:
-
Reaction Setup : Glycine-3C<sup>2,15</sup>N (1 eq) is dissolved in 10% NaOH, and 3-phenylpropionyl chloride (1.2 eq) is added dropwise at 0–5°C.
-
Workup : The mixture is acidified to pH 2 with HCl, precipitating the product. Crude yield: 80–90%.
-
Purification : Recrystallization from ethanol/water (1:3 v/v) achieves >99% purity.
Optimization Data for Acylation
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Molar Ratio (Gly:Cl) | 1:1.2 | Maximizes conversion |
| Solvent System | NaOH/H<sub>2</sub>O | Enhances nucleophilicity |
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization and Peptide Coupling
Adapting methodologies from peptidyl-tRNA synthesis, N-(3-phenylpropionyl)glycine-3C<sup>2,15</sup>N is synthesized on a polystyrene resin functionalized with 3′-amino-3′-deoxyadenosine:
-
Resin Loading : 3′-Amino-3′-deoxyadenosine is conjugated to Wang resin via a glutaryl linker.
-
Glycine Coupling : Fmoc-glycine-3C<sup>2,15</sup>N (3 eq) is activated with HBTU/DIPEA and coupled to the resin-bound adenosine.
-
Acylation : 3-Phenylpropionic acid (3 eq) is introduced using DIC/HOBt activation.
-
Cleavage : TFA/water (95:5 v/v) releases the product, with a typical yield of 70–80%.
Critical Advantages of Solid-Phase Synthesis
-
Isotopic Fidelity : Minimal isotopic scrambling due to protected intermediates.
-
Scalability : Batch production of 10–50 g with consistent purity.
Enzymatic Synthesis Using Acyltransferases
Biocatalytic Acylation
Lipase B from Candida antarctica (CAL-B) catalyzes the acylation of glycine-3C<sup>2,15</sup>N with vinyl 3-phenylpropionate in organic media:
Comparison of Enzymatic vs. Chemical Acylation
| Metric | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield | 90–95% | 80–90% |
| Byproducts | <1% | 5–10% |
| Solvent Toxicity | Low (tert-butanol) | High (DCM, THF) |
Quality Control and Analytical Validation
Isotopic Purity Assessment
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 224.0921 [M+H]<sup>+</sup> (calc. for C<sub>11</sub><sup>13</sup>C<sub>2</sub>H<sub>14</sub><sup>15</sup>NO<sub>3</sub>: 224.0925).
-
NMR Spectroscopy : <sup>13</sup>C NMR shows doublets at δ 42.1 ppm (C2, <sup>13</sup>C-<sup>13</sup>C coupling) and <sup>15</sup>N NMR at δ −345 ppm (amide nitrogen).
Regulatory Compliance
-
Safety Protocols : Eye protection and gloves are mandatory due to the compound’s Category 1 eye irritation hazard.
-
Storage : −20°C in amber vials under argon to prevent hydrolysis.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthesis Routes
| Method | Cost per Gram (USD) | Throughput (kg/month) |
|---|---|---|
| Chemical Synthesis | $120–150 | 5–10 |
| Solid-Phase Synthesis | $200–250 | 1–2 |
| Enzymatic Synthesis | $80–100 | 20–30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
